molecular formula C11H13FO3 B13286684 2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid

2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13286684
M. Wt: 212.22 g/mol
InChI Key: PPWVHIRWWZNCPX-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-fluoro-3-methoxyphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki coupling, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is unique due to the combination of the fluorine and methoxy groups with the propanoic acid moiety.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,10(13)14)7-5-4-6-8(15-3)9(7)12/h4-6H,1-3H3,(H,13,14)

InChI Key

PPWVHIRWWZNCPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)OC)F)C(=O)O

Origin of Product

United States

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